molecular formula C17H16ClN3O3S3 B2987531 N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide CAS No. 1050206-64-8

N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide

Katalognummer B2987531
CAS-Nummer: 1050206-64-8
Molekulargewicht: 441.96
InChI-Schlüssel: RNIRPPUFXUPXIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound seems to be a derivative of benzo[d]thiazol-2-yl and piperidine . Compounds with similar structures have been synthesized and evaluated for their cytotoxicity .

Wissenschaftliche Forschungsanwendungen

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

  • Context : Phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR) are critical for cell survival and growth. Compounds related to N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide have been studied for their potential as inhibitors.
  • Application : These compounds show potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo, making them candidates for cancer treatment and other diseases related to these pathways (Stec et al., 2011).

Antipsychotic Potential

  • Context : Some benzothiazole derivatives have been evaluated for their potential as antipsychotic agents.
  • Application : These compounds have shown promising results in vitro for binding to dopamine and serotonin receptors and in vivo for antagonizing certain behavioral responses, suggesting their potential use in psychiatric disorders (Norman et al., 1996).

Antiproliferative and Anti-HIV Activity

  • Context : Benzothiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human tumor cell lines and for their potential anti-HIV activity.
  • Application : Some of these compounds have shown remarkable effects on specific cell lines, such as human splenic B-lymphoblastoid and leukemia cells, though no activity was observed against HIV (Al-Soud et al., 2010).

Antimicrobial Studies

  • Context : Derivatives of benzothiazole have been synthesized and tested for their antibacterial and antifungal properties.
  • Application : These compounds have demonstrated significant antimicrobial activity, making them potential candidates for the development of new antibiotics (Patel & Agravat, 2007).

Antimalarial and COVID-19 Drug Potential

  • Context : Certain sulfonamide derivatives, including those with benzothiazole structures, have been investigated for their antimalarial activity and potential application against COVID-19.
  • Application : Theoretical and molecular docking studies have shown promising results, suggesting these compounds' potential in treating malaria and possibly COVID-19 (Fahim & Ismael, 2021).

Molecular Interaction Studies

  • Context : The molecular interactions of certain benzothiazole derivatives with receptors such as the CB1 cannabinoid receptor have been explored.
  • Application : These studies provide insights into the binding and mechanism of action of these compounds, aiding in the development of drugs targeting these receptors (Shim et al., 2002).

Antitumor and Antibacterial Agents

  • Context : Novel benzothiazole derivatives have been synthesized for their potential use as antitumor and antibacterial agents.
  • Application : Some of these compounds have shown higher activity against cancer cell lines than standard drugs and possess significant activity against bacteria (Hafez et al., 2017).

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-6-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S3/c18-15-6-7-16(26-15)27(23,24)21-8-2-1-3-13(21)17(22)20-11-4-5-12-14(9-11)25-10-19-12/h4-7,9-10,13H,1-3,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIRPPUFXUPXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)N=CS3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.